N,N'-Diisopropylformimidamide acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diisopropylformimidamide acetate is a chemical compound used in various scientific and industrial applications. It is known for its unique properties and versatility in chemical reactions. This compound is often utilized in organic synthesis and has significant importance in the field of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-Diisopropylformimidamide acetate can be synthesized through several methods. One common approach involves the reaction of diisopropylamine with formic acid, followed by acetylation. The reaction conditions typically include the use of a solvent such as dichloromethane or toluene, and the process is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of N,N’-Diisopropylformimidamide acetate often involves large-scale reactors and automated systems to maintain consistency and efficiency. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Diisopropylformimidamide acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N’-Diisopropylformamide, while reduction can produce N,N’-Diisopropylamine.
Wissenschaftliche Forschungsanwendungen
N,N’-Diisopropylformimidamide acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: This compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: N,N’-Diisopropylformimidamide acetate is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N’-Diisopropylformimidamide acetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with other reactants, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N,N’-Diisopropylformimidamide acetate include:
N,N-Dimethylformamide: A widely used solvent and reagent in organic synthesis.
N,N-Dimethylacetamide: Another versatile reagent with similar properties.
N,N-Diisopropylcarbodiimide: Used in peptide synthesis and other organic reactions.
Uniqueness
N,N’-Diisopropylformimidamide acetate is unique due to its specific structure and reactivity, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable intermediates sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
845528-07-6 |
---|---|
Molekularformel |
C9H20N2O2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
acetic acid;N,N'-di(propan-2-yl)methanimidamide |
InChI |
InChI=1S/C7H16N2.C2H4O2/c1-6(2)8-5-9-7(3)4;1-2(3)4/h5-7H,1-4H3,(H,8,9);1H3,(H,3,4) |
InChI-Schlüssel |
UGVZGRJAVZDHOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC=NC(C)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.